![molecular formula C18H19NO2 B1293284 4'-Azetidinomethyl-2-methoxybenzophenone CAS No. 898777-34-9](/img/structure/B1293284.png)
4'-Azetidinomethyl-2-methoxybenzophenone
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Overview
Description
The compound "4'-Azetidinomethyl-2-methoxybenzophenone" is not directly mentioned in the provided papers. However, the papers discuss related azetidinone derivatives with potential antitumor and antioxidant activities. Azetidinones, also known as β-lactams, are a class of four-membered cyclic amides that have garnered interest due to their biological activities, particularly as antitumor agents targeting tubulin . The synthesis and structural analysis of these compounds provide insights into their potential therapeutic applications.
Synthesis Analysis
The synthesis of azetidinone derivatives is highlighted in the papers, where different substituents on the azetidinone ring are explored for their biological activities. For instance, the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones has led to the discovery of compounds with potent antiproliferative properties, such as the derivatives 78b and 90b . Another study reports the synthesis of isomers of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone, with a detailed X-ray structural investigation of one of the isomers . These syntheses involve complex organic reactions and are typically followed by purification and characterization of the compounds.
Molecular Structure Analysis
The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the solid-state structure of these compounds, revealing the importance of the torsional angle between phenyl rings and the optimal trans configuration for antiproliferative activity . The molecular modeling of phenolic bis-azobenzene derivatives, which are structurally related to azetidinones, has been performed using DFT geometry optimization, indicating a planar structure that correlates well with X-ray crystallographic data .
Chemical Reactions Analysis
The chemical reactivity of azetidinone derivatives is influenced by their molecular structure. The papers discuss the interaction of these compounds with biological targets, such as the colchicine-binding site on β-tubulin, which is critical for their antitumor activity . The antioxidant activity of phenolic bis-azobenzene derivatives has also been investigated, showing that certain methoxy derivatives exhibit higher activity, which is attributed to their chemical structure and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives, such as solubility, stability, and melting points, are not explicitly discussed in the provided papers. However, these properties are typically characterized during the synthesis and biochemical evaluation of new compounds. The papers do mention the use of spectral analyses (IR, NMR, UV-Visible) to characterize the chemical structures of synthesized compounds . Additionally, the interaction of these compounds with tubulin and their effects on microtubular structure in cells suggest that their physical properties are conducive to cellular uptake and interaction with biological macromolecules .
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWSTUFJPOEWLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642786 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Azetidinomethyl-2-methoxybenzophenone | |
CAS RN |
898777-34-9 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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